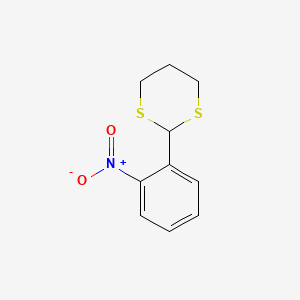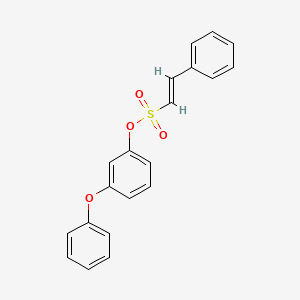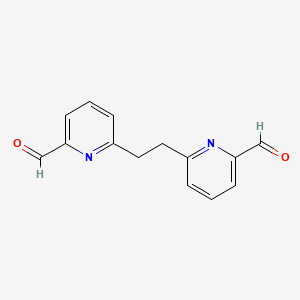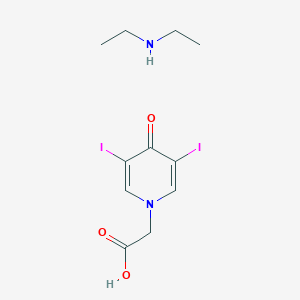
1,3-Dithiane, 2-(2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-(2-nitrophenyl)- is an organosulfur compound that features a 1,3-dithiane ring substituted with a 2-nitrophenyl group. This compound is part of a broader class of 1,3-dithianes, which are known for their versatility in organic synthesis, particularly as intermediates in the synthesis and interconversion of monocarbonyl and 1,2-dicarbonyl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dithiane, 2-(2-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiane ring .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves the use of polyphosphoric acid and acetic acid as deprotecting agents. This method is favored due to its mild reaction conditions and high efficiency . Additionally, mercury (II) nitrate trihydrate has been used for the solid-state deprotection of 1,3-dithianes, yielding the corresponding carbonyl compounds in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiane, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-(2-nitrophenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2-(2-nitrophenyl)- involves its ability to act as a nucleophilic acylating agent. The sulfur atoms in the 1,3-dithiane ring stabilize adjacent carbanions through electron back-donation into vacant sulfur d-orbitals . This stabilization allows the compound to undergo various nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Similar to 1,3-dithiane but with a five-membered ring.
1,3-Dioxane: Contains oxygen atoms instead of sulfur.
1,3-Oxathiane: Contains both sulfur and oxygen atoms in the ring.
Uniqueness
1,3-Dithiane, 2-(2-nitrophenyl)- is unique due to its combination of a 1,3-dithiane ring with a nitrophenyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in the synthesis of complex organic molecules .
Propiedades
Número CAS |
35531-58-9 |
|---|---|
Fórmula molecular |
C10H11NO2S2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11NO2S2/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2 |
Clave InChI |
RDJLLIFTXQSIQG-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
![N-{(Z)-1-{[(2-Furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11969380.png)



![5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969404.png)
![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![(5Z)-3-(2-ethylhexyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969408.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
